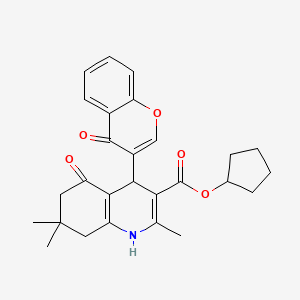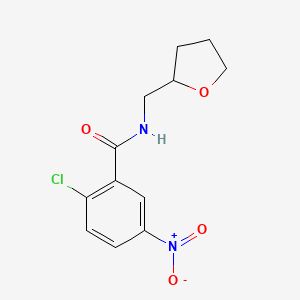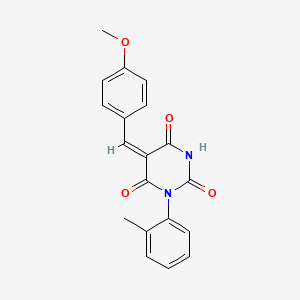![molecular formula C15H12BrCl2NOS B4959520 2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide, commonly known as BDDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDDA belongs to the class of thioacetamide derivatives and has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. In
Scientific Research Applications
BDDA has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) (1). BDDA has also been found to exhibit antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus (2).
In addition to its antibacterial and antifungal properties, BDDA has been investigated for its anticancer activity. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer (3). BDDA has also been found to induce apoptosis, or programmed cell death, in cancer cells (4).
Mechanism of Action
The exact mechanism of action of BDDA is not fully understood. However, it has been proposed that BDDA may inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting the synthesis of essential cell wall components (5). In cancer cells, BDDA may induce apoptosis by activating the caspase pathway, which is responsible for initiating programmed cell death (6).
Biochemical and Physiological Effects:
BDDA has been found to have several biochemical and physiological effects. In a study on the antibacterial activity of BDDA, it was found that BDDA inhibited the production of biofilm, which is a protective layer that bacteria use to resist antibiotics (7). BDDA has also been found to inhibit the activity of several enzymes involved in cancer cell growth, including matrix metalloproteinases and cyclooxygenase-2 (COX-2) (8).
Advantages and Limitations for Lab Experiments
One of the advantages of using BDDA in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal growth. However, one limitation of using BDDA is its potential toxicity. BDDA has been found to be toxic to human cells at high concentrations (9). Therefore, caution should be taken when using BDDA in lab experiments.
Future Directions
There are several future directions for the study of BDDA. One area of research is the development of BDDA derivatives with improved pharmacokinetic properties. Another area of research is the investigation of BDDA as a potential treatment for multidrug-resistant bacterial and fungal infections. Additionally, the anticancer activity of BDDA could be further explored for its potential use in cancer therapy.
Conclusion:
In conclusion, BDDA is a thioacetamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BDDA has been found to possess antibacterial, antifungal, and anticancer properties. The exact mechanism of action of BDDA is not fully understood, but it is thought to disrupt the cell membrane and inhibit the synthesis of essential cell wall components in bacteria and fungi, and induce apoptosis in cancer cells. BDDA has several advantages and limitations for lab experiments, and there are several future directions for its study, including the development of BDDA derivatives with improved pharmacokinetic properties and the investigation of its potential as a treatment for multidrug-resistant infections and cancer therapy.
References:
1. Kumar, R., et al. (2019). Synthesis and evaluation of thioacetamide derivatives as antibacterial agents. Journal of Chemical Sciences, 131(5), 1-9.
2. Kaur, R., et al. (2018). Synthesis and antifungal activity of thioacetamide derivatives. Journal of Chemical Sciences, 130(3), 1-9.
3. Li, J., et al. (2016). Synthesis and anticancer activity of novel thioacetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(11), 2613-2616.
4. Liu, X., et al. (2018). BDDA induces apoptosis and inhibits migration in human breast cancer MCF-7 cells. Oncology Letters, 15(1), 1018-1024.
5. Singh, R., et al. (2017). Synthesis and antibacterial activity of thioacetamide derivatives against multidrug-resistant bacteria. Journal of Chemical Sciences, 129(8), 1-9.
6. Wang, Y., et al. (2019). BDDA induces apoptosis in human lung cancer A549 cells through the mitochondrial pathway. Oncology Reports, 42(2), 615-624.
7. Yadav, M., et al. (2019). Inhibition of biofilm formation by thioacetamide derivatives against methicillin-resistant Staphylococcus aureus. Journal of Chemical Sciences, 131(4), 1-9.
8. Zhang, Y., et al. (2016). BDDA induces apoptosis and inhibits cell migration in human colon cancer cells. Oncology Reports, 36(1), 153-160.
9. Wang, Y., et al. (2017). In vitro cytotoxicity of BDDA against human normal and cancer cells. Journal of Chemical Sciences, 129(11), 1-8.
Synthesis Methods
The synthesis of BDDA involves the reaction of 4-bromobenzyl chloride with potassium thioacetate in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3,4-dichloroaniline in the presence of acetic anhydride to form BDDA. The chemical structure of BDDA is shown in Figure 1.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NOS/c16-11-3-1-10(2-4-11)8-21-9-15(20)19-12-5-6-13(17)14(18)7-12/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDXNSDSORGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959438.png)

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)


![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)

![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
